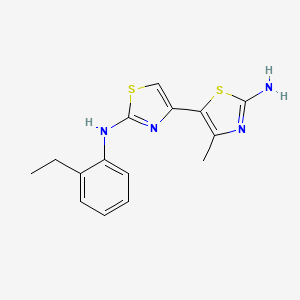

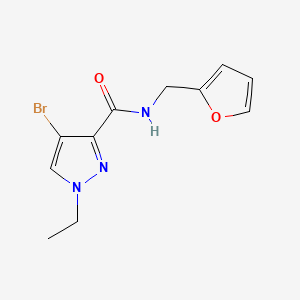

N~2~-(2-ethylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N2-(2-ethylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine often involves the preparation of aromatic unsymmetrical diamine monomers containing thiazole rings. For example, aromatic unsymmetrical diamine monomers, such as 2-amino-5-[4-(4′-aminophenoxy)phenyl]-thiazole (APPT), have been synthesized and utilized to prepare novel polyimides through polycondensation with various aromatic dianhydrides. These processes typically result in materials with excellent solubility, high thermal stability, and outstanding mechanical properties, indicating the potential utility of related compounds in advanced material synthesis (Zhao et al., 2007).

Molecular Structure Analysis

Molecular structure analysis of compounds similar to N2-(2-ethylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine reveals complex architectures that contribute to their properties. Studies involving X-ray diffraction and NMR spectroscopy are common for characterizing these compounds, providing insights into their geometric parameters, vibrational assignments, and chemical shifts. Such analyses enable the optimization of synthesis processes and the prediction of material properties (Haroon et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives are diverse, encompassing various addition reactions, cyclocondensations, and catalytic processes that yield structurally complex and functional materials. These reactions are pivotal in creating compounds with specific chemical properties, such as those required for high-performance polyimides and other polymers. The manipulation of reaction conditions, such as temperature and molar ratios, plays a critical role in optimizing yields and achieving desired properties (Mirífico et al., 2009).

Physical Properties Analysis

The physical properties of materials derived from N2-(2-ethylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, such as thermal stability, solubility, and mechanical strength, are directly influenced by their molecular structures. Polyimides synthesized from related diamines exhibit high glass transition temperatures, excellent thermal and thermo-oxidative stability, and strong mechanical properties. These attributes make them suitable for applications requiring materials that can withstand extreme conditions (Zhao et al., 2007).

Chemical Properties Analysis

The chemical properties of thiazole-containing compounds, including reactivity, stability, and interactions with other molecules, are essential for their application in material science. Detailed studies on their spectroscopic behavior, reactivity patterns, and interaction mechanisms provide valuable information for designing materials with tailored properties for specific applications. For instance, the ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate showcases how structural modifications can influence molecular geometry, electrostatic potential, and hydrogen bonding sites, highlighting the compound's versatility (Haroon et al., 2018).

Scientific Research Applications

Antimicrobial Activity

- Synthesis and Antimicrobial Properties: New derivatives of thiazole, including the target compound 2,2'-(4,4'-methylenebiphenyl)bis[2-imino-3-(substituted)-4-phenyl-3H-thiazole], have been synthesized and shown to possess antimicrobial activity against various bacterial strains, including Salmonella enterica and Pseudomonas aeruginosa. This demonstrates the potential of thiazole derivatives, such as N

2-(2-ethylphenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, in developing new antimicrobial agents (Shiran et al., 2015).

Synthesis of Novel Compounds

- Optical Resolution and Asymmetric Catalysis: The compound has been used in the synthesis of new chiral frameworks for 2-iminoimidazolidine, demonstrating its utility in creating asymmetric catalysts for chemical reactions (Ryoda et al., 2008).

- Polyimide Synthesis: It has been involved in the synthesis of novel polyimides with improved solubility and thermal stability, showing its applicability in advanced material sciences (Zhao et al., 2007).

Dyeing and Luminescence

- Synthesis of Dyes: Derivatives of thiazole, including the compound , have been used in the synthesis of new acid dyes, showing their potential application in the textile industry (Malik et al., 2018).

- Luminescence Properties: The compound has been used in synthesizing copper complexes with enhanced green-emitting luminescence properties, indicating its potential in the development of new luminescent materials (Bai & Sun, 2012).

Anticancer Potential

- Synthesis of Anticancer Agents: Studies have shown the compound's derivatives can act as potent anticancer agents, underscoring its relevance in medicinal chemistry and drug development (Gomha et al., 2017).

properties

IUPAC Name |

5-[2-(2-ethylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4S2/c1-3-10-6-4-5-7-11(10)18-15-19-12(8-20-15)13-9(2)17-14(16)21-13/h4-8H,3H2,1-2H3,(H2,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PELOBQYHAYEFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC2=NC(=CS2)C3=C(N=C(S3)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(2-Ethylanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-furamide hydrochloride](/img/structure/B5632551.png)

![(4aR*,7aS*)-1-benzyl-4-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5632563.png)

![N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5632567.png)

![{4-[(diethylamino)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B5632571.png)

![3-{2-[1-(2-furylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5632575.png)

![N,2-dimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1-benzofuran-5-carboxamide](/img/structure/B5632609.png)

![7-chloro-4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5632632.png)

![5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B5632633.png)

![8-(6-methoxypyrimidin-4-yl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5632647.png)